Tiludronate (disodium)

Bone mineral affinity Hydroxyapatite binding Bisphosphonate pharmacokinetics

Tiludronate disodium (CAS 149845-07-8, tradename Skelid®) is a first-generation, non-nitrogen-containing bisphosphonate (non-N-BP) characterized by a (4-chlorophenylthio) side chain on the geminal bisphosphonate backbone. Unlike nitrogen-containing bisphosphonates (N-BPs) such as alendronate, risedronate, and zoledronate—which inhibit farnesyl pyrophosphate synthase (FPPS) and are classified by higher relative antiresorptive potency—tiludronate belongs to the non-N-BP subclass alongside etidronate and clodronate, and exerts its antiresorptive effects through distinct intracellular mechanisms, including incorporation into non-hydrolyzable ATP analogs and potent, selective inhibition of the osteoclast vacuolar H⁺-ATPase (V-ATPase).

Molecular Formula C7H7ClNa2O6P2S
Molecular Weight 362.57 g/mol
Cat. No. B12425149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiludronate (disodium)
Molecular FormulaC7H7ClNa2O6P2S
Molecular Weight362.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+]
InChIInChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2
InChIKeySKUHWSDHMJMHIW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiludronate Disodium: Sourcing Guide for the Non-Nitrogenous Bisphosphonate with Distinct Bone Affinity and V-ATPase Targeting


Tiludronate disodium (CAS 149845-07-8, tradename Skelid®) is a first-generation, non-nitrogen-containing bisphosphonate (non-N-BP) characterized by a (4-chlorophenylthio) side chain on the geminal bisphosphonate backbone [1]. Unlike nitrogen-containing bisphosphonates (N-BPs) such as alendronate, risedronate, and zoledronate—which inhibit farnesyl pyrophosphate synthase (FPPS) and are classified by higher relative antiresorptive potency—tiludronate belongs to the non-N-BP subclass alongside etidronate and clodronate, and exerts its antiresorptive effects through distinct intracellular mechanisms, including incorporation into non-hydrolyzable ATP analogs and potent, selective inhibition of the osteoclast vacuolar H⁺-ATPase (V-ATPase) [2]. This compound is approved for Paget's disease of bone in humans and for navicular syndrome in horses (veterinary tradenames Tildren®/Equidronate), making it one of the few bisphosphonates with dual human and veterinary indications [3].

Why Tiludronate Disodium Cannot Be Interchanged with Other Bisphosphonates: Mechanistic, Pharmacokinetic, and Clinical Evidence


Bisphosphonates are not a homogeneous class. Non-nitrogen-containing bisphosphonates (non-N-BPs: tiludronate, etidronate, clodronate) and nitrogen-containing bisphosphonates (N-BPs: alendronate, risedronate, zoledronate, pamidronate, ibandronate) differ fundamentally in their intracellular mechanisms of action, osteoclast toxicity pathways, bone mineral binding affinities, and inflammatory side-effect profiles [1]. Even within the non-N-BP subclass, tiludronate differs from etidronate and clodronate in its cyclic (4-chlorophenylthio) side chain, which confers a unique pharmacological fingerprint: weaker bone mineral affinity (Ki = 173 μM vs. 61–116 μM for N-BPs) yet uniquely potent and selective V-ATPase inhibition (IC₅₀ = 466 nM in osteoclast vesicles vs. ≥5 mM for etidronate and alendronate) [2][3]. Clinically, tiludronate at 400 mg/day produced a 57.4% biochemical response rate in Paget's disease at 3 months versus only 13.9% for etidronate at the identical dose, demonstrating that even same-class, same-dose substitution yields markedly different therapeutic outcomes [4]. These quantitative, mechanism-anchored differences make indiscriminate substitution scientifically unsound for both research and clinical procurement decisions.

Tiludronate Disodium vs. Comparator Bisphosphonates: Quantitative Head-to-Head Evidence for Procurement Decisions


Human Bone Mineral Binding Affinity (Ki): Tiludronate Displays Significantly Weaker Affinity Than All Major N-BPs and Etidronate

In competitive binding assays against ¹⁴C-alendronate on human bone powder, tiludronate exhibited a Ki of 173 μM, which was significantly weaker than every other clinically tested bisphosphonate: alendronate (Ki = 61 μM), zoledronate (Ki = 81 μM), pamidronate (Ki = 83 μM), risedronate (Ki = 85 μM), etidronate (Ki = 91 μM), and ibandronate (Ki = 116 μM) (P < 0.05 vs. all other BPs) [1]. Only clodronate (Ki = 806 μM; P > 0.0001 vs. all other BPs) was weaker. This lower affinity translates functionally: in washed-bone resorption assays, tiludronate loses antiresorptive efficacy, whereas alendronate and risedronate retain full efficacy after washing, indicating that tiludronate's weaker binding necessitates sustained local drug presence for antiresorptive activity [1]. This property is relevant for experimental design where bone pre-treatment followed by washout is employed to isolate binding-dependent from binding-independent effects.

Bone mineral affinity Hydroxyapatite binding Bisphosphonate pharmacokinetics

Osteoclast V-ATPase Inhibition: Tiludronate is 10,000-Fold More Potent Than Alendronate and Etidronate via a Unique Non-FPPS Mechanism

In membrane vesicles derived from avian osteoclasts, tiludronate inhibited vacuolar H⁺-ATPase-mediated proton transport with an IC₅₀ of 466 nM [1]. By contrast, etidronate, alendronate, and YM-175 each exhibited very low potency against the osteoclast V-ATPase, with IC₅₀ values ≥ 5 mM—representing a >10,000-fold difference in favor of tiludronate [1]. Importantly, tiludronate showed 5-fold greater potency in kidney-derived vesicles (IC₅₀ = 1.1 mM) than the comparator bisphosphonates (IC₅₀ ≥ 5 mM), and its osteoclast V-ATPase IC₅₀ of 466 nM represents a ~2,400-fold selectivity over kidney V-ATPase [1]. The inhibition was noncompetitive with respect to ATP and reversible, suggesting tiludronate does not bind the catalytic site. These data establish V-ATPase inhibition as a quantitatively unique, tiludronate-enriched mechanism within the bisphosphonate class, distinct from the FPPS inhibition pathway shared by all N-BPs.

V-ATPase inhibition Osteoclast acidification Bisphosphonate mechanism of action

Paget's Disease Biochemical Response Rate: Tiludronate Achieves 4.1-Fold Higher Response Than Etidronate at Equivalent Dose in Head-to-Head Trial

In a prospective, randomized, double-blind, multicenter clinical trial (N = 234 patients with active Paget's disease and serum alkaline phosphatase ≥2× upper limit of normal), tiludronate 400 mg/day for 3 months produced a 57.4% biochemical response rate (defined as ≥50% reduction in serum alkaline phosphatase) compared with only 13.9% for etidronate 400 mg/day for 3 months (P < 0.0001) [1]. At 6 months, the response rates were 60.3% (tiludronate 3-month group), 70.1% (tiludronate 6-month group), and 25.3% (etidronate 6-month group) (P < 0.0001) [1]. The proportion of patients with treatment-resistant disease (<25% ALP reduction) was 51.9% in the etidronate group versus 17.9% and 19.5% in the tiludronate 3-month and 6-month groups, respectively (P < 0.0001) [1]. In a separate dose-ranging study, tiludronate 400 mg/day for 12 weeks yielded a 70% response rate at week 24 and a 35% complete normalization rate of serum alkaline phosphatase [2].

Paget's disease of bone Alkaline phosphatase normalization Bisphosphonate comparative efficacy

Oral Bioavailability: Tiludronate Disodium 6% Fasted Bioavailability is 6- to 10-Fold Higher Than Alendronate (0.6%) and Risedronate (0.6%)

Relative to an intravenous reference dose, the mean oral bioavailability of tiludronate disodium in healthy male subjects was 6% after a 400 mg oral dose administered after an overnight fast and 4 hours before a standard breakfast [1]. This is approximately 10-fold higher than alendronate (0.59–0.64% fasted), approximately 10-fold higher than risedronate (0.63%), and approximately 2-fold higher than etidronate (≈3%) [2][3]. However, tiludronate bioavailability is profoundly sensitive to food: administration with or 2 hours after a standard breakfast reduced bioavailability by 90% [1]. While all oral bisphosphonates exhibit food-mediated absorption impairment, tiludronate's higher absolute fasted bioavailability (6%) represents a quantitative pharmacokinetic advantage for oral dosing protocols, though the magnitude of food effect necessitates equally stringent fasting protocols.

Oral bioavailability Bisphosphonate absorption Food effect pharmacokinetics

Modulation of N-BP Inflammatory Side Effects: Tiludronate Exhibits a Molecular-Weight-Dependent Selectivity Profile Distinct from Etidronate and Clodronate

In a comparative murine hind-paw-pad inflammation model, tiludronate—the only cyclic non-N-BP available—was co-injected with six N-BPs to evaluate its ability to suppress N-BP-induced soft-tissue inflammation [1]. Tiludronate inhibited the inflammatory effects of four of six N-BPs tested: risedronate, zoledronate, pamidronate, and alendronate, but failed to inhibit the inflammatory effects of ibandronate and minodronate, which have higher molecular weights than the other N-BPs [1]. In contrast, etidronate and clodronate (both non-cyclic non-N-BPs) non-selectively inhibited inflammation induced by all N-BPs tested, possibly via broad inhibition of SLC20/SLC34 phosphate transporters [1]. This tiludronate-specific molecular-weight ceiling for anti-inflammatory activity may reflect a distinct transporter interaction profile—tiludronate may not act on phosphate transporters that handle higher-molecular-weight N-BPs—providing a structurally defined selectivity window not shared by etidronate or clodronate [1].

Bisphosphonate inflammation Non-N-BP protective effects N-BP side-effect mitigation

Veterinary Bone Remodeling Safety: Tiludronate and Clodronate Are Indistinguishable in Their Lack of Effect on Bone Structure Over 60 Days in Young Horses

In a randomized, experimental pilot study in clinically normal young horses, both tiludronate and clodronate—the two FDA-approved bisphosphonates for equine navicular syndrome—were evaluated for effects on bone structure and remodeling kinetics over a 60-day period using microCT and dynamic histomorphometry [1]. Tiludronate did not significantly alter any bone structure or remodeling parameters, and similarly, clodronate did not affect bone formation or resorption after 60 days [1]. Static histomorphometry confirmed that tiludronate did not extensively impact bone formation or resorption parameters [1]. These findings demonstrate that, at standard veterinary doses and administration schedules, neither drug adversely affects normal bone tissue on a structural or cellular level in young animals, establishing a comparable bone safety profile between the two approved equine bisphosphonates and indicating that selection between tiludronate (Tildren®) and clodronate (Osphos®) for equine studies should be driven by other factors such as cost, availability, or formulation preference rather than differential bone toxicity concerns.

Equine navicular syndrome Bisphosphonate bone safety MicroCT histomorphometry

Optimal Procurement Scenarios for Tiludronate Disodium Based on Quantitative Differentiation Evidence


Osteoclast V-ATPase Mechanistic Studies Requiring Selective Pharmacological Inhibition

Tiludronate disodium is uniquely suited as a pharmacological probe for osteoclast vacuolar H⁺-ATPase (V-ATPase) studies. With an IC₅₀ of 466 nM in osteoclast-derived membrane vesicles—>10,000-fold more potent than etidronate, alendronate, or YM-175 (all IC₅₀ ≥ 5 mM)—tiludronate provides a selective tool to interrogate V-ATPase-dependent acidification in bone-resorbing osteoclasts without confounding FPPS inhibition [1]. Its ~2,400-fold selectivity for osteoclast over kidney V-ATPase further enables cell-type-specific V-ATPase studies [1]. For laboratories studying osteoclast biology, proton pump pharmacology, or bisphosphonate mechanism-of-action beyond the mevalonate pathway, tiludronate disodium is the bisphosphonate of choice, as no other clinically available bisphosphonate achieves meaningful V-ATPase inhibition at pharmacologically attainable concentrations.

Paget's Disease Clinical or Translational Research Models Where Non-N-BP Efficacy Is Required

For clinical or translational studies in Paget's disease of bone where a non-nitrogenous bisphosphonate is indicated, tiludronate disodium is quantitatively superior to etidronate. In the definitive head-to-head trial (N = 234), tiludronate 400 mg/day achieved a 57.4% biochemical response rate at 3 months versus 13.9% for etidronate at identical dose (P < 0.0001), with 70.1% response at 6 months versus 25.3% for etidronate (P < 0.0001) [2]. The dose-ranging study confirmed 70% response and 35% alkaline phosphatase normalization at 400 mg/day dosing [3]. When procuring for Paget's disease protocols, tiludronate disodium should be selected over etidronate for any study where biochemical response rate is a primary endpoint.

N-BP Inflammatory Side-Effect Modulation Research Using a Cyclic Non-N-BP

Tiludronate disodium is the only cyclic non-nitrogen-containing bisphosphonate available, and its molecular-weight-dependent selectivity for inhibiting N-BP-induced inflammation distinguishes it from the non-cyclic non-N-BPs etidronate and clodronate [4]. In murine models, tiludronate suppressed inflammation from risedronate, zoledronate, pamidronate, and alendronate, but not from the higher-molecular-weight N-BPs ibandronate and minodronate—a selectivity pattern not observed with etidronate or clodronate [4]. This tiludronate-specific pharmacological fingerprint makes it essential for studies aimed at dissecting the role of SLC20/SLC34 phosphate transporters in soft-tissue N-BP uptake and inflammatory adverse effects.

Oral Bisphosphonate Pharmacokinetic Studies Leveraging Higher Absolute Bioavailability

Tiludronate disodium's 6% absolute oral bioavailability in the fasted state—approximately 10-fold higher than alendronate (0.6%) and risedronate (0.6%), and 2-fold higher than etidronate (~3%)—makes it a preferred oral bisphosphonate for experimental protocols where maximizing systemic exposure from oral dosing is critical [5][6]. However, its 90% bioavailability reduction with food intake demands rigorous fasting protocols [5]. For rodent or large-animal pharmacokinetic studies requiring measurable plasma concentrations after oral administration, tiludronate's higher bioavailability reduces the oral dose required to achieve target exposure compared to N-BP alternatives.

Quote Request

Request a Quote for Tiludronate (disodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.